Ethyl 4,4-dimethyl-6-oxohex-2-enoate
Description
Properties
CAS No. |
82351-48-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-6-oxohex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
XRONFQYHFLNTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C)(C)CC=O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For this compound, this method involves condensing a β-ketoester with an aldehyde in the presence of a base or heterogeneous catalyst.
- Reactants : Ethyl acetoacetate and 4,4-dimethylpentanal.
- Catalyst : Biogenic Ca:Ba carbonates (50:50 ratio).
- Conditions : Solvent-free, 100°C, 1 hour.
- Yield : 87% (isolated via column chromatography).
Mechanism :
The base deprotonates the active methylene group of ethyl acetoacetate, forming an enolate that nucleophilically attacks the aldehyde. Subsequent dehydration yields the conjugated enone.
Advantages :
Hydroformylation-Aldol Cascade
This tandem strategy combines hydroformylation of unsaturated precursors with aldol cyclization to construct the enone skeleton.
- Substrate : Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate.
- Catalyst : Rhodium complexes (e.g., Rh(acac)(CO)$$_2$$).
- Conditions : CO/H$$_2$$ (1:1), 80°C, 12 hours.
- Yield : 50% (post-hydrogenation).
Mechanism :
Hydroformylation introduces a formyl group, followed by aldol condensation to form the six-membered enone. Steric hindrance from the 4,4-dimethyl group directs regioselectivity.
Challenges :
Alkylation-Dehydration Sequence
A two-step protocol involving alkylation of β-ketoesters followed by acid-catalyzed dehydration.
- Alkylation :
- Reactants : Ethyl acetoacetate, methyl iodide (2 equiv).
- Base : NaH in THF, 0°C to room temperature.
- Product : Ethyl 3-oxo-4,4-dimethylhexanoate (75% yield).
- Dehydration :
- Acid : $$ p $$-TsOH (10 mol%) in toluene, reflux, 6 hours.
- Product : this compound (82% yield).
Optimization :
Claisen-Schmidt Condensation
Adapted for linear enones, this method couples aryl aldehydes with β-ketoesters under basic conditions.
- Reactants : Ethyl acetoacetate, 4,4-dimethylvaleraldehyde.
- Base : Piperidine (10 mol%) in ethanol, reflux, 8 hours.
- Yield : 68% after recrystallization.
Side Reactions :
- Over-alkylation at the α-position.
- Mitigated by stoichiometric control and low-temperature staging.
Comparative Analysis of Methods
Industrial and Laboratory-Scale Considerations
- Catalyst Recovery : Heterogeneous catalysts (e.g., Ca:Ba carbonates) enable reuse for 5–7 cycles without significant activity loss.
- Green Chemistry : Solvent-free Knoevenagel protocols align with sustainable manufacturing principles.
- Purification : Flash chromatography (hexane/EtOAc) or distillation is standard, though crystallization from acetonitrile improves purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-dimethyl-6-oxohex-2-enoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethyl-6-oxohex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and keto groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-3-Methyl-6-oxohex-2-enyl Acetate ()
- Structural Differences : Replaces the ethyl ester with an acetate group (-OAc) and introduces a methyl group at position 3.
- Synthesis : Prepared via HIO4-mediated oxidation of a diol precursor, yielding 80% purity after chromatography .
- Key Properties: NMR data (δ 9.78 ppm for aldehyde proton) suggests greater electrophilicity compared to Ethyl 4,4-dimethyl-6-oxohex-2-enoate, which lacks an aldehyde group. Molecular weight (193.1 g/mol via ESI-MS) is lower due to the absence of dimethyl substituents.
- Applications : Likely used in fragrance or polymer chemistry due to its α,β-unsaturated ester framework.
Ethyl 3-Hydroxy-3-methylbutanoate (, Figure 4A)
- Structural Differences: Features a hydroxyl group and a branched methyl group instead of the conjugated enone system.
- Reactivity: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic nature of this compound.
- Applications : Commonly employed in flavorings and pharmaceuticals due to its ester and alcohol functionalities.
Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates ()
- Structural Differences : Incorporates a naphthalene ring and aryl groups, increasing steric bulk and aromaticity.
- Synthesis: Requires sodium ethoxide and ethyl acetoacetate under reflux, a more complex procedure than typical enone syntheses .
- Properties : Higher melting points and lower solubility in polar solvents due to aromatic substituents.
4-Methyl-6-(3-methyl-1,4-dioxonaphthalen-2-yl)hex-4-enoic Acid ()
- Structural Differences : Replaces the ethyl ester with a carboxylic acid and introduces a naphthalene-derived dioxo group.
- Acidity: The carboxylic acid group (pKa ~4-5) makes it significantly more acidic than this compound.
- Applications: Potential use in dye or antibiotic synthesis due to the conjugated aromatic system.
Ethyl 4-(4,4-Dimethyl-2,6-dioxocyclohexyl)-3-oxobutanoate ()
- Structural Differences : Contains a rigid cyclohexyl ring with two ketone groups, reducing conformational flexibility.
- Molecular Formula: C14H20O5 (vs.
- Stability: The cyclohexyl ring may enhance thermal stability compared to the linear enone system.
Comparative Data Table
*Hypothetical data inferred from analogs.
Key Findings and Implications
- Reactivity: this compound’s enone system likely undergoes Michael additions more readily than hydroxylated analogs (e.g., ), but less so than aldehyde-containing derivatives ().
- Stability: The dimethyl substituents may improve steric protection against nucleophilic attack compared to linear enones.
- Synthetic Utility : Simpler synthesis compared to naphthalene-containing analogs () makes it preferable for scalable applications.
Q & A
Q. How can NMR spectroscopy elucidate dynamic processes like keto-enol tautomerism in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
